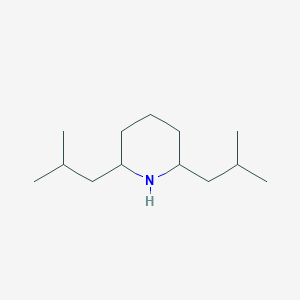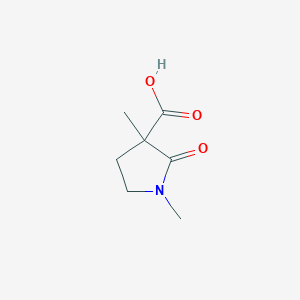
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine is a heterocyclic compound that has garnered significant interest in recent years due to its unique structural features and potential applications in various fields of science. This compound consists of an azetidine ring attached to a pyrimidine ring via a sulfanyl linkage, with two methyl groups at the 4 and 6 positions of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is known for its high regio- and stereoselectivity, making it an efficient way to construct azetidine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanyl linkage may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds have similar azetidine rings but differ in their substituents and overall structure.
2-(Azetidin-3-ylsulfanyl)pyrimidine hydrochloride: This compound is closely related but lacks the additional methyl groups on the pyrimidine ring.
Uniqueness
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine is unique due to its specific substitution pattern and the presence of both azetidine and pyrimidine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H13N3S |
|---|---|
Poids moléculaire |
195.29 g/mol |
Nom IUPAC |
2-(azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C9H13N3S/c1-6-3-7(2)12-9(11-6)13-8-4-10-5-8/h3,8,10H,4-5H2,1-2H3 |
Clé InChI |
SSGUHDLQTSHHLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SC2CNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


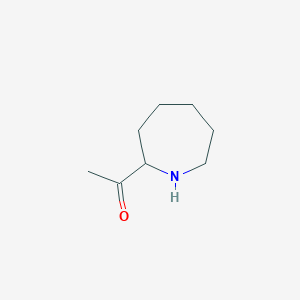
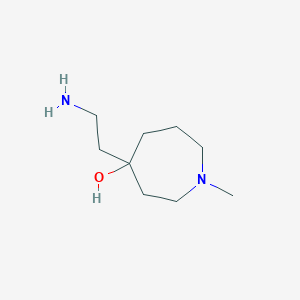
![[2-Methoxy-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B13216465.png)


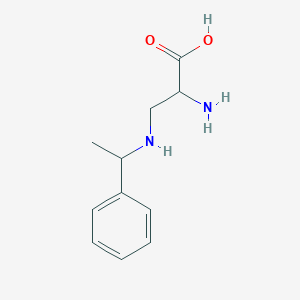
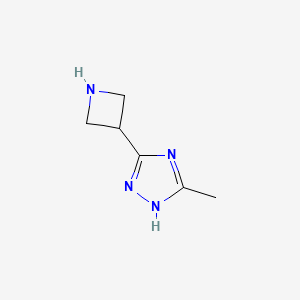
![3-[(Piperidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13216498.png)

![4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13216513.png)
![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13216518.png)
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13216522.png)
